molecular formula C24H25F3N4O2 B1193007 KLH45b

KLH45b

Cat. No.: B1193007
M. Wt: 458.4852
InChI Key: TVKXPCSWNYMBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KLH45b is a chemical inhibitor targeting the enzyme DDHD2 (containing two DDHD domains), which plays a critical role in lipid metabolism, particularly in hydrolyzing triglycerides within the brain. Dysregulation of DDHD2 is linked to hereditary spastic paraplegia, a neurodegenerative disorder characterized by progressive lower-limb spasticity and weakness . This compound is identified as a regioisomeric analog of KLH45, differing in the substitution pattern (1,4-isomer vs. 2,4-isomer), which significantly impacts its biochemical potency and selectivity . While its exact mechanism of action remains under investigation, this compound serves as a tool compound for studying DDHD2-related pathways in neurological diseases.

Properties

Molecular Formula

C24H25F3N4O2

Molecular Weight

458.4852

IUPAC Name

4-(4-Trifluoromethoxy-phenyl)-[1,2,3]triazole-1-carboxylic acid cyclohexyl-phenethyl-amide

InChI

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-31(29-28-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2

InChI Key

TVKXPCSWNYMBSX-UHFFFAOYSA-N

SMILES

O=C(N1N=NC(C2=CC=C(OC(F)(F)F)C=C2)=C1)N(C3CCCCC3)CCC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KLH45b

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

KLH45b belongs to a family of serine hydrolase inhibitors. Its structural and functional analogs include KLH45, KLH40, and other enzyme-targeting compounds. Below is a detailed comparison:

Structural Analogs

KLH45
  • Structure : 2,4-substituted regioisomer of this compound.
  • Potency : Exhibits an IC50 of 1.3 nM against DDHD2, making it ~100-fold more potent than this compound (inferred from regioisomer studies) .
  • Selectivity: Cross-reacts with ABHD6 (IC50 ~0.4–0.6 µM), another serine hydrolase, reducing its target specificity .
  • Application : Used to probe DDHD2 function in lipid metabolism and neurodegeneration models.
KLH40
  • Structure : Inactive-control analog with negligible DDHD2 inhibition (IC50 >10 µM).
  • Potency : Retains activity against ABHD6 (IC50 ~0.4–0.6 µM), highlighting its utility as a negative control for DDHD2 studies .
  • Application : Demonstrates the importance of structural motifs in DDHD2 inhibition.

Functional Analogs

GB111-NH2 Hydrochloride
  • Target : Cysteine cathepsin inhibitor.
Zetomipzomib Maleate
  • Target: Immunoproteasome inhibitor (LMP7/LMP2 subunits).
  • Relevance : Shares the pharmacological goal of modulating enzyme activity but operates in a distinct biochemical pathway .

Table 1: Comparative Pharmacological Profiles

Compound Target IC50 (DDHD2) IC50 (ABHD6) Selectivity Ratio (DDHD2/ABHD6) Key Application
This compound DDHD2 Not reported Not reported Inferior to KLH45 DDHD2 pathway studies
KLH45 DDHD2 1.3 nM 400–600 nM ~0.003 High-potency inhibition
KLH40 ABHD6 >10,000 nM 400–600 nM >16.7 Negative control studies
GB111-NH2 Cathepsin N/A N/A N/A Cancer research

Key Findings from Comparative Studies

Regioisomerism and Potency : The 2,4-substitution in KLH45 enhances DDHD2 binding affinity compared to the 1,4-substitution in this compound, underscoring the role of molecular geometry in inhibitor design .

Selectivity Challenges : Both KLH45 and KLH40 exhibit cross-reactivity with ABHD6, suggesting a shared binding motif between DDHD2 and ABHD3. This compound’s selectivity profile remains uncharacterized but likely mirrors this trend .

Utility in Research : KLH45 serves as the gold standard for DDHD2 inhibition, while this compound provides insights into structure-activity relationships. KLH40 aids in distinguishing DDHD2-specific effects from off-target ABHD6 activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KLH45b
Reactant of Route 2
Reactant of Route 2
KLH45b

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